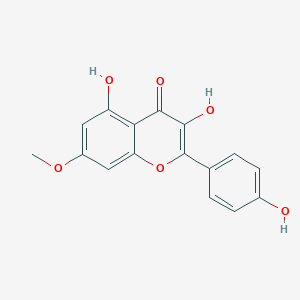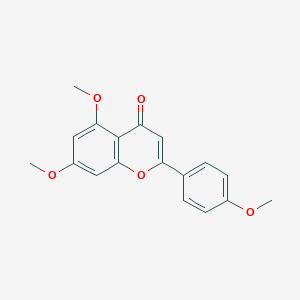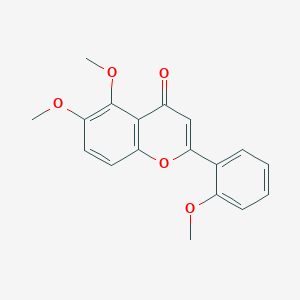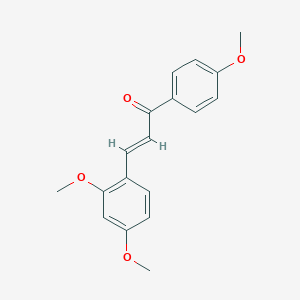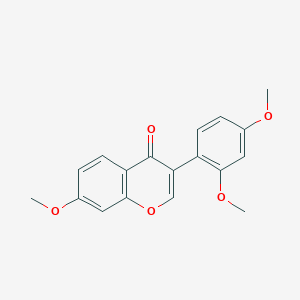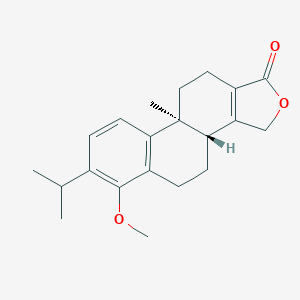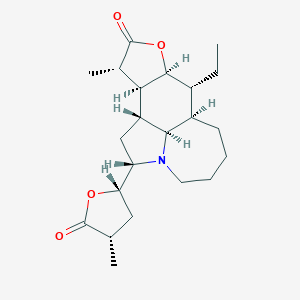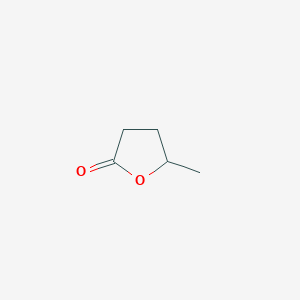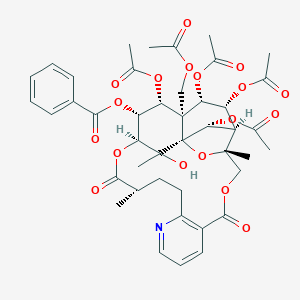
威福林
描述
Wilforine is a monomeric compound derived from the plant Tripterygium wilfordii Hook. f., commonly known as Thunder God Vine. This compound is known for its significant biological activities, particularly its anti-inflammatory and immunosuppressive properties. Wilforine has been extensively studied for its potential therapeutic applications, especially in the treatment of rheumatoid arthritis .
科学研究应用
Wilforine has a wide range of scientific research applications, including:
Chemistry: Wilforine is used as a model compound to study the chemical behavior of sesquiterpene pyridine alkaloids. Its reactions and derivatives provide insights into the chemistry of similar natural products.
Biology: In biological research, Wilforine is studied for its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction pathways.
Medicine: Wilforine’s anti-inflammatory and immunosuppressive properties make it a potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis.
Industry: Wilforine is used in the development of pharmaceutical formulations and as a reference compound in quality control of herbal medicines derived from Tripterygium wilfordii Hook.
作用机制
Target of Action
Wilforine, a monomeric compound of the anti-rheumatoid arthritis (RA) plant Tripterygium wilfordii Hook. f. (TwHF), has been found to primarily target Wnt11 . Wnt11 is a protein that plays a crucial role in the Wnt/β-catenin signaling pathway, which is involved in various cellular processes such as cell proliferation and differentiation .
Mode of Action
Wilforine inhibits the activation of the Wnt/β-catenin signaling pathway by decreasing the expression of Wnt11 . This inhibition results in a significant reduction in the proliferation of fibroblast-like synovial cells (FLS), which are the primary effector cells in the pathophysiology of RA . The effects of Wilforine were found to be reversed after overexpression of Wnt11, indicating a direct interaction between Wilforine and Wnt11 .
Biochemical Pathways
The Wnt11/β-catenin signaling pathway is the primary biochemical pathway affected by Wilforine . By inhibiting this pathway, Wilforine decreases the expression of several key proteins, including Wnt11, β-catenin, CCND1, GSK-3β, and c-Myc . This leads to a reduction in the inflammatory response and proliferation of FLS, thereby alleviating the symptoms of RA .
Pharmacokinetics
The pharmacokinetic properties of Wilforine have been studied, and it was found that the maximum concentration (Cmax) and the area under the curve (AUC) of Wilforine have dose-dependent and time-dependent characteristics . .
Result of Action
The primary result of Wilforine’s action is the alleviation of RA symptoms. It reduces the levels of inflammatory cytokines such as IL-6, IL-1β, and TNF-α in the peripheral blood of collagen-induced arthritis (CIA) rats . It also inhibits the expression of MMP3 and fibronectin, proteins involved in tissue remodeling and inflammation .
生化分析
Cellular Effects
Wilforine has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the activation of fibroblast-like synovial cells (FLS) and improve rheumatoid arthritis (RA) through the Wnt11/β-catenin signaling pathway . It effectively alleviates the arthritis symptoms of collagen-induced arthritis (CIA) rats, reduces the levels of IL-6, IL-1β, and TNF-α in the peripheral blood of CIA rats, and inhibits the expression of MMP3 and fibronectin .
Molecular Mechanism
The molecular mechanism of Wilforine involves its interaction with the Wnt11/β-catenin signaling pathway . Wilforine inhibits the activation of this pathway and decreases the expression of Wnt11, β-catenin, CCND1, GSK-3β, and c-Myc . The effects of Wilforine are reversed after overexpression of Wnt11 .
准备方法
Synthetic Routes and Reaction Conditions: Wilforine is primarily extracted from the roots of Tripterygium wilfordii Hook. f. The extraction process involves the use of solvents such as ethanol, ethyl acetate, and chloroform-methanol mixtures. The plant material is subjected to solvent extraction, followed by purification processes such as chromatography to isolate Wilforine .
Industrial Production Methods: Industrial production of Wilforine involves large-scale cultivation of Tripterygium wilfordii Hook. f. plants. The roots are harvested and processed using solvent extraction techniques. Advanced purification methods, including high-performance liquid chromatography, are employed to obtain high-purity Wilforine for pharmaceutical use .
化学反应分析
Types of Reactions: Wilforine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its mechanism of action.
Common Reagents and Conditions:
Oxidation: Wilforine can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents or other electrophiles to introduce different functional groups into the Wilforine molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Wilforine can lead to the formation of various oxidized derivatives, which may exhibit different biological activities .
相似化合物的比较
Wilforine is part of a group of sesquiterpene pyridine alkaloids found in Tripterygium wilfordii Hook. f. Similar compounds include:
Triptolide: Known for its potent anti-inflammatory and antitumor activities, triptolide is another major compound from Tripterygium wilfordii Hook. f.
Wilforine is unique in its specific inhibition of the Wnt11/β-catenin signaling pathway, which distinguishes it from other compounds in its class .
属性
CAS 编号 |
11088-09-8 |
|---|---|
分子式 |
C43H49NO18 |
分子量 |
867.8 g/mol |
IUPAC 名称 |
[(1R,3S,15R,18R,19S,20S,21S,22R,23S,24S,25S,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate |
InChI |
InChI=1S/C43H49NO18/c1-21-16-17-29-28(15-12-18-44-29)39(52)55-19-40(7)30-31(56-23(3)46)35(58-25(5)48)42(20-54-22(2)45)36(59-26(6)49)32(60-38(51)27-13-10-9-11-14-27)34(61-37(21)50)41(8,53)43(42,62-40)33(30)57-24(4)47/h9-15,18,21,30-36,53H,16-17,19-20H2,1-8H3/t21-,30+,31+,32-,33+,34-,35+,36-,40-,41-,42+,43-/m1/s1 |
InChI 键 |
ZOCKGJZEUVPPPI-NCHBRQRASA-N |
SMILES |
CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
手性 SMILES |
C[C@@H]1CCC2=C(C=CC=N2)C(=O)OC[C@@]3([C@H]4[C@@H]([C@@H]([C@]5([C@@H]([C@@H]([C@H]([C@@]([C@@]5([C@H]4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
规范 SMILES |
CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
同义词 |
wilforine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



